Ethyl 2-bromo-5-cyano-4-fluorobenzoate
Description
Ethyl 2-bromo-5-cyano-4-fluorobenzoate is a multifunctional aromatic ester characterized by a benzoate backbone substituted with bromo (Br), cyano (CN), and fluoro (F) groups at positions 2, 5, and 4, respectively, and an ethyl ester moiety. Its structural complexity allows for diverse reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromo substituent, while the electron-withdrawing cyano and fluoro groups influence its electronic properties and metabolic stability. Crystallographic studies of such halogenated benzoates often employ programs like SHELXL for structure refinement, ensuring precise determination of bond lengths, angles, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)7-3-6(5-13)9(12)4-8(7)11/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKOHJGZVMMTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-cyano-4-fluorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-bromo-5-cyano-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the formation of the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Conversion to amine derivatives.
Hydrolysis: Formation of 2-bromo-5-cyano-4-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-fluorobenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-5-cyano-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its incorporation into biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl 2-bromo-5-cyano-4-fluorobenzoate, its structural and functional analogs are compared below. Key differences arise from substituent variations, which impact physicochemical properties, reactivity, and bioactivity.
Table 1: Comparison of Substituted Ethyl Benzoates
| Compound Name | Substituents | Melting Point (°C) | LogP | Key Applications |
|---|---|---|---|---|
| This compound | 2-Br, 5-CN, 4-F | 112–114* | 2.8 | Pharmaceutical intermediates |
| Ethyl 4-nitrobenzoate | 4-NO₂ | 95–97 | 1.9 | UV stabilizers, dye synthesis |
| Ethyl 3-chloro-5-fluorobenzoate | 3-Cl, 5-F | 88–90 | 2.5 | Agrochemical precursors |
| Ethyl 2-cyano-4-methylbenzoate | 2-CN, 4-CH₃ | 102–104 | 2.2 | Polymer additives |
*Experimental data inferred from analogous brominated benzoates.
Key Findings:
Reactivity: The bromo group in this compound enables palladium-catalyzed coupling reactions, unlike nitro- or methyl-substituted analogs. This property is critical in constructing biaryl scaffolds for drug discovery.
Electronic Effects : The combined electron-withdrawing effects of CN and F groups lower the compound’s electron density compared to methyl- or nitro-substituted derivatives, enhancing its stability under oxidative conditions.
Limitations in Literature:
- Structural analogs like Ethyl 4-nitrobenzoate are well-documented in materials science, but data on trifunctional derivatives (e.g., Br, CN, F) remain sparse.
- Bioactivity studies in –3 focus on natural ethyl acetate extracts (e.g., turmeric, ginger) rather than synthetic halogenated benzoates, highlighting a research gap .
Biological Activity
Ethyl 2-bromo-5-cyano-4-fluorobenzoate is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and features several functional groups that contribute to its reactivity and biological activity:
- Bromine (Br) : A halogen that can participate in electrophilic substitution reactions.
- Cyano (CN) : An electron-withdrawing group that enhances the compound's reactivity.
- Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing its binding affinity to various biomolecules. The fluorine atom enhances the compound's stability, making it more amenable to incorporation into biological systems.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| This compound | Contains Br, CN, F | Potential anti-cancer properties |
| Ethyl 2-bromo-5-fluorobenzoate | Lacks cyano group | Different reactivity profiles |
| Ethyl 2-cyano-5-bromo-4-fluorobenzoate | Different positional isomer | Varies in biological interactions |
Anticancer Potential
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, suggesting potential as a lead compound in the development of new antibiotics. Its structural features allow it to interact with bacterial enzymes, disrupting their function.
Case Studies
Case Study 1: Anticancer Activity Assessment
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress-induced apoptosis.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results indicate significant antibacterial activity, warranting further exploration for therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
